This compound can be classified as:
The synthesis of 4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide typically involves the reaction of 2-methylbenzoyl chloride with 1H-pyrrole-2-carbohydrazide. The reaction can be conducted under mild conditions, often utilizing solvents like acetonitrile or dichloromethane to facilitate the process.
The molecular structure of 4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide features:
4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide can participate in various chemical reactions due to its functional groups:
Typical conditions include:
The mechanism of action for compounds like 4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide is often linked to their ability to interact with biological targets such as enzymes or receptors. The presence of the hydrazide group allows for hydrogen bonding interactions, which may enhance binding affinity to target proteins.
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide insights into functional groups present:
4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities, potentially leading to novel therapeutic agents.
Pharmacophore modeling of 4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide leverages crystallographic insights from Mycobacterium tuberculosis membrane targets, particularly the MmpL3 transporter. The pharmacophore incorporates three critical features:
These features align with the spatial requirements of MmpL3's proton-translocation channel, where the hydrophobic S3 pocket accommodates aromatic groups, and the hydrophilic S4 pocket engages hydrogen-bonding residues (Asp645-Tyr646 pair). Substituent optimization studies reveal that electron-withdrawing groups on the benzoyl ring enhance hydrophobic enclosure, while the methyl group at the ortho position improves steric complementarity with the S3 subpocket [1].
Table 1: Pharmacophore Features of 4-(2-Methylbenzoyl)-1H-pyrrole-2-carbohydrazide
Feature Type | Structural Element | Target Interaction |
---|---|---|
Hydrogen Bond Acceptor (HBA) | Carbohydrazide carbonyl | Asp645 hydrogen bonding |
Hydrophobic (H) | 2-Methylbenzoyl group | S3 pocket occlusion |
Ring Aromatic (RA) | Pyrrole ring | π-Stacking with Phe260 |
Steric Optimizer | ortho-Methyl substituent | S3 subpocket van der Waals contacts |
MmpL3 facilitates trehalose monomycolate (TMM) transport across the mycobacterial membrane, a process critical for cell wall biogenesis. 4-(2-Methylbenzoyl)-1H-pyrrole-2-carbohydrazide disrupts this pathway by competitively inhibiting TMM translocation, evidenced by:
The compound's inhibition mechanism involves proton-motive force uncoupling. Its carbohydrazide moiety disrupts Asp-Tyr charge relay networks in the S4 hydrophilic pocket, stalling the conformational cycling essential for TMM flipping [1] [5].
Docking simulations (AutoDock Vina, HADDOCK2.4) position 4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide within MmpL3's transmembrane helix bundle (PDB: 6AJG). Key interactions include:
Table 2: Docking Parameters and Residue Interactions
Docking Parameter | Value | Significance |
---|---|---|
Binding Affinity (ΔG) | -9.7 kcal/mol | High spontaneous binding |
RMSD (cluster centroid) | 1.2Å | Binding pose consistency |
Key Residues | Asp645, Tyr646, Phe260 | S4 pocket engagement |
Hydrophobic Contacts | Val253, Leu577, Phe620 | S3/S5 pocket occupancy |
Binding Pocket Volume | 412ų | Complementary to ligand size |
Notably, the ortho-methyl group induces 15° benzoyl ring rotation, enhancing S3 complementarity versus unsubstituted analogs (ΔΔG = -1.3 kcal/mol) [1] [3].
Machine learning models (OnionNet-2, Random Forest) predict binding free energy (ΔG) by quantifying residue-atom contacts across concentric distance shells (1-12Å). For 4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide:
Resistance-conferring mutations (e.g., S288P) reduce contact density by 38% in Shell 1, validating the prediction model. Free energy perturbation (FEP) simulations further reveal that Tyr646→Ala mutation increases ΔG by +2.4 kcal/mol, underscoring this residue's critical role [9].
Table 3: Predicted Binding Contributions of Key Residues
Residue | Contact Shell | Contribution (kcal/mol) | Mutation Impact (ΔΔG) |
---|---|---|---|
Asp645 | 1 (0-3Å) | -3.2 | D645A: +2.9 kcal/mol |
Tyr646 | 1 (0-3Å) | -2.1 | Y646A: +2.4 kcal/mol |
Phe260 | 2 (3-6Å) | -1.8 | F260L: +1.7 kcal/mol |
Val253 | 2 (3-6Å) | -1.2 | V253G: +0.9 kcal/mol |
Leu577 | 3 (6-9Å) | -0.7 | L577V: +0.4 kcal/mol |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5